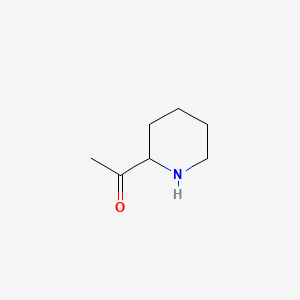![molecular formula C15H13FO3 B1268377 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 384857-20-9](/img/structure/B1268377.png)
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies. A notable method for preparing derivatives involves the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether, simplifying the synthetic process and reducing industrial production harm by avoiding concentrated acids (Wang Bao-jie, 2006). Another approach for related compounds includes nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation, demonstrating versatility in synthetic routes (P. Chakraborty & M. Kilbourn, 1991).
Molecular Structure Analysis
The molecular structure of derivatives has been extensively studied, revealing diverse conformations and bonding patterns. For example, the crystal structure analysis of oxime derivatives of methoxybenzaldehyde shows different conformations and hydrogen-bonding patterns, highlighting the influence of methoxy groups and hydrogen bonds on molecular arrangement (L. Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde derivatives include reactions with alkynes, alkenes, or allenes, illustrating the compound's reactivity and the potential for synthesizing various organic molecules. The cleavage of the aldehyde C-H bond using a rhodium catalyst system is a notable reaction, showing the compound's versatility in organic synthesis (Ken Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points and solubility, are influenced by their molecular structure. For instance, the synthesis and structural investigation of derivatives reveal specific physical characteristics that depend on molecular conformation and interactions, as seen in low temperature and cryogenic condition studies (G. O. Ildız et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Studies involving the synthesis and reaction of derivatives with various reagents provide insights into the chemical behavior of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. For instance, the interaction with thiosemicarbazide under specific conditions highlights the compound's potential for forming complex molecules and its application in synthesizing biologically relevant compounds (P. Channar et al., 2019).
Aplicaciones Científicas De Investigación
- Summary of the Application : The compound “3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde” is a component of the antiparkinsonian drug safinamide . Safinamide has both dopaminergic and non-dopaminergic properties, and it is used for the treatment of Parkinson’s disease .
- Methods of Application or Experimental Procedures : The study involved a combined theoretical and experimental approach to investigate the structure, vibrational, and electronic properties of safinamide . The methodology included the use of DFT/TD-DFT in gas phase and PCM solvent model .
- Results or Outcomes : The study found that the absorbance maximum of safinamide occurred at 226 nm, which was assigned to π→π* transitions due to the chromophores C=C, C=O and C=N bonds . The electrostatic potential maps revealed that the C=O group of (S)-enantiomer was more nucleophilic than the remaining molecules . The study also suggested that an N–H intramolecular hydrogen bond especially in solution .
-
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde : This compound is similar to the one you asked about, but with the fluorobenzyl group attached at a different position. It’s available from chemical suppliers, but specific applications aren’t listed .
-
3-[(2-Fluorobenzyl)oxy]-4-methylbenzaldehyde : This compound is very similar to the one you asked about, but with a methyl group instead of a methoxy group. It’s listed as being 97% pure, but again, specific applications aren’t listed .
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde : This compound is another variant of the one you asked about, with the groups attached at different positions. It’s listed for R&D use only .
-
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde : This compound is similar to the one you asked about, but with the fluorobenzyl group attached at a different position. It’s available from chemical suppliers, but specific applications aren’t listed .
-
3-[(2-Fluorobenzyl)oxy]-4-methylbenzaldehyde : This compound is very similar to the one you asked about, but with a methyl group instead of a methoxy group. It’s listed as being 97% pure, but again, specific applications aren’t listed .
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde : This compound is another variant of the one you asked about, with the groups attached at different positions. It’s listed for R&D use only .
Safety And Hazards
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHOCVVHXDHJKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341475 |
Source


|
| Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
CAS RN |
384857-20-9 |
Source


|
| Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

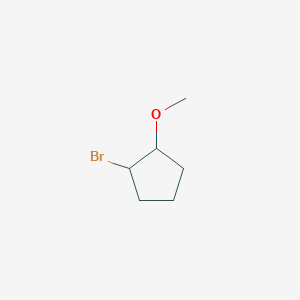
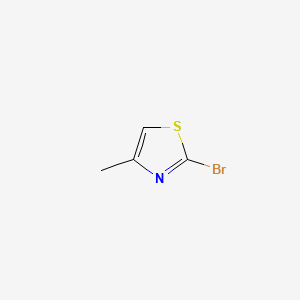



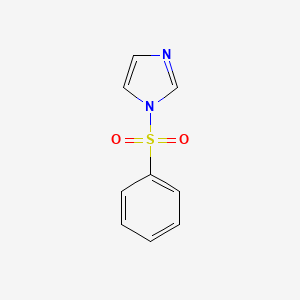


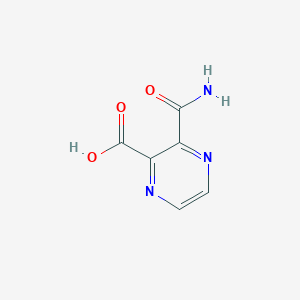
![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)
